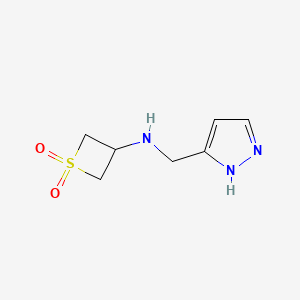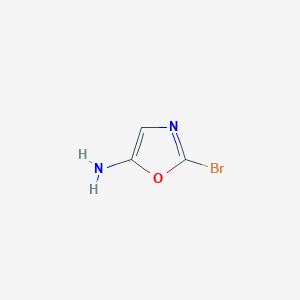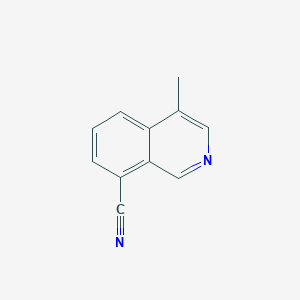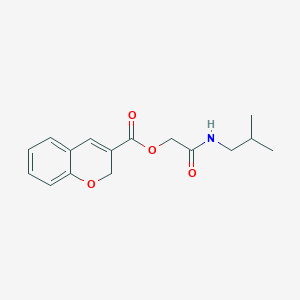
3-(((1H-Pyrazol-3-yl)methyl)amino)thietane 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(((1H-Pyrazol-3-yl)methyl)amino)thietane 1,1-dioxide is a heterocyclic compound that features a pyrazole ring and a thietane ring with a sulfone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((1H-Pyrazol-3-yl)methyl)amino)thietane 1,1-dioxide typically involves the reaction of a pyrazole derivative with a thietane precursor under specific conditions. One common method involves the nucleophilic substitution reaction where the pyrazole derivative reacts with a thietane sulfone in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
3-(((1H-Pyrazol-3-yl)methyl)amino)thietane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions often involve bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学研究应用
3-(((1H-Pyrazol-3-yl)methyl)amino)thietane 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-(((1H-Pyrazol-3-yl)methyl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the thietane ring may contribute to the compound’s overall stability and reactivity. The sulfone group can enhance the compound’s solubility and facilitate its interaction with enzymes or receptors.
相似化合物的比较
Similar Compounds
3-Amino-1-methyl-1H-pyrazole: A related compound with a similar pyrazole ring structure but lacking the thietane and sulfone groups.
3-Amino-5-methyl-1H-pyrazole: Another pyrazole derivative with different substituents on the pyrazole ring.
Uniqueness
3-(((1H-Pyrazol-3-yl)methyl)amino)thietane 1,1-dioxide is unique due to the presence of both the pyrazole and thietane rings, as well as the sulfone group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C7H11N3O2S |
|---|---|
分子量 |
201.25 g/mol |
IUPAC 名称 |
1,1-dioxo-N-(1H-pyrazol-5-ylmethyl)thietan-3-amine |
InChI |
InChI=1S/C7H11N3O2S/c11-13(12)4-7(5-13)8-3-6-1-2-9-10-6/h1-2,7-8H,3-5H2,(H,9,10) |
InChI 键 |
HFEDCAJWBIDSEZ-UHFFFAOYSA-N |
规范 SMILES |
C1C(CS1(=O)=O)NCC2=CC=NN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Oxa-2-thia-8-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B12946838.png)
![4-Piperidinone, 1-[2-(1H-benzimidazol-2-yl)ethoxy]-2,6-diphenyl-](/img/structure/B12946842.png)


![Rel-(1R,3s,5S)-N-benzyl-N,1,5-trimethyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12946860.png)


![(S)-tert-Butyl 2-(cyanomethyl)-4-(2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B12946870.png)
![5-Chloro-2-(difluoromethyl)-2H-pyrazolo[4,3-b]pyridine](/img/structure/B12946873.png)

![2-Phenyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B12946883.png)

![Methyl 8-(1-methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12946898.png)

